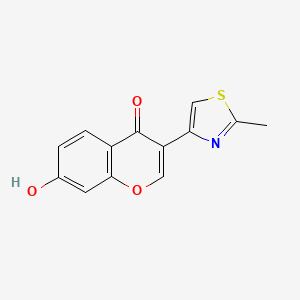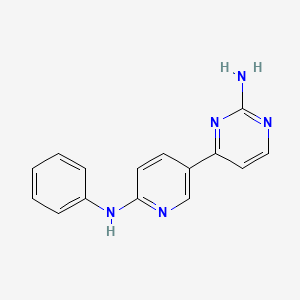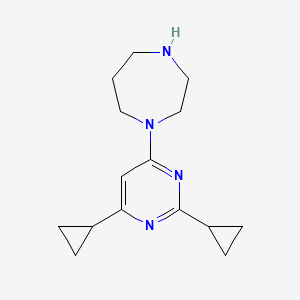
7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ヒドロキシ-3-(2-メチル-1,3-チアゾール-4-イル)-4H-クロメン-4-オンは、クロメン-4-オン類に属する複素環式化合物です。この化合物は、7位にヒドロキシ基、3位にチアゾリル基、クロメン-4-オンコア構造が存在することを特徴としています。様々な科学研究分野における潜在的な生物活性と応用性から注目を集めています。
合成方法
合成経路と反応条件
7-ヒドロキシ-3-(2-メチル-1,3-チアゾール-4-イル)-4H-クロメン-4-オンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、ホモフタル酸誘導体と複素環式カルボン酸クロリドの縮合です。もう1つのアプローチは、既存のクロメン-4-オン環にチアゾール環を構築することです。 例えば、3-アセチル-1H-イソクロメン-1-オンと酢酸溶液中の臭素との反応により、3-(2-ブロモアセチル)-1H-イソクロメン-1-オンが生成され、これは次にチオアミドと反応して、目的のチアゾリル置換クロメン-4-オンを生成します .
工業生産方法
7-ヒドロキシ-3-(2-メチル-1,3-チアゾール-4-イル)-4H-クロメン-4-オンの工業生産方法は、通常、収率と純度を最大化するために最適化された反応条件を使用した大規模合成を含みます。これらの方法は、一貫した生産品質を確保するために、連続フロー反応器や自動合成プラットフォームの使用を含む場合があります。
化学反応解析
反応の種類
7-ヒドロキシ-3-(2-メチル-1,3-チアゾール-4-イル)-4H-クロメン-4-オンは、次のような様々な種類の化学反応を起こします。
酸化: 7位のヒドロキシ基は酸化されて対応するケトンまたはキノンを生成します。
還元: クロメン-4-オンコアは還元されてジヒドロ誘導体を生成します。
置換: チアゾリル基は様々な求核剤と置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、ハロゲン化物などの求核剤は、塩基性または酸性条件下で使用できます。
生成される主な生成物
酸化: 7-オキソ-3-(2-メチル-1,3-チアゾール-4-イル)-4H-クロメン-4-オンの生成。
還元: 7-ヒドロキシ-3-(2-メチル-1,3-チアゾール-4-イル)-4H-ジヒドロクロメン-4-オンの生成。
置換: 使用される求核剤に応じて、様々な置換誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the condensation of homophthalic acid derivatives with heterocyclic carboxylic acid chlorides. Another approach is the construction of the thiazole ring onto an existing chromen-4-one ring. For example, the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution yields 3-(2-bromoacetyl)-1H-isochromen-1-one, which can then be reacted with thioamides to form the desired thiazolyl-substituted chromen-4-one .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form corresponding ketones or quinones.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The thiazolyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-ヒドロキシ-3-(2-メチル-1,3-チアゾール-4-イル)-4H-クロメン-4-オンは、次のような幅広い科学研究における応用範囲を持っています。
化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌、抗真菌、抗がん活性などの潜在的な生物活性について調査されています。
医学: 生物活性から、様々な疾患の潜在的な治療薬として探求されています。
産業: 新しい材料や化学プロセスの開発に利用されます。
作用機序
7-ヒドロキシ-3-(2-メチル-1,3-チアゾール-4-イル)-4H-クロメン-4-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。7位のヒドロキシ基と3位のチアゾリル基は、その生物活性に重要な役割を果たします。この化合物は、酵素、受容体、その他の生体分子と相互作用し、細胞プロセスと経路の調節につながる可能性があります。 例えば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん作用をもたらす可能性があります .
類似化合物との比較
類似化合物
7-ヒドロキシ-3-(2-ブロモアセチル)-4H-クロメン-4-オン: チアゾリル置換クロメン-4-オンの合成における前駆体。
7-ヒドロキシ-3-(2-キノキサリン-2-イル)-4H-クロメン-4-オン: 潜在的な生物活性を持つ別の複素環式誘導体。
7-ヒドロキシ-3-(2-イミダゾ[1,2-a]ピリジン-2-イル)-4H-クロメン-4-オン: 異なる複素環式置換基を持つ関連化合物。
独自性
7-ヒドロキシ-3-(2-メチル-1,3-チアゾール-4-イル)-4H-クロメン-4-オンは、独特の化学的および生物学的特性を与えるチアゾリル基の存在により、ユニークです。
特性
CAS番号 |
57390-74-6 |
|---|---|
分子式 |
C13H9NO3S |
分子量 |
259.28 g/mol |
IUPAC名 |
7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H9NO3S/c1-7-14-11(6-18-7)10-5-17-12-4-8(15)2-3-9(12)13(10)16/h2-6,15H,1H3 |
InChIキー |
GXXLJEJKWABOLT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=COC3=C(C2=O)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)


![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)

![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)

![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)



